molecular formula C9H9ClO B2885290 1-Chloro-3-(prop-2-en-1-yloxy)benzene CAS No. 24824-86-0

1-Chloro-3-(prop-2-en-1-yloxy)benzene

Cat. No.: B2885290
CAS No.: 24824-86-0
M. Wt: 168.62
InChI Key: RZISNNCAILKGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(prop-2-en-1-yloxy)benzene: is an organic compound that belongs to the class of allyl ethers It consists of an allyl group (CH2=CH-CH2-) attached to a 3-chlorophenyl group (a benzene ring with a chlorine atom at the third position)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Williamson Ether Synthesis: This method involves the reaction of an allyl halide with a phenoxide ion. For 1-Chloro-3-(prop-2-en-1-yloxy)benzene, 3-chlorophenol can be deprotonated using a strong base like sodium hydride (NaH) to form the phenoxide ion, which then reacts with allyl bromide to form the desired ether.

      Reaction Conditions: Typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Claisen Rearrangement: This method involves the thermal rearrangement of allyl phenyl ethers to form ortho-allylphenols. For this compound, the starting material would be 3-chlorophenyl allyl ether, which undergoes Claisen rearrangement upon heating.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Chloro-3-(prop-2-en-1-yloxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), to form epoxides or diols.

    Reduction: Reduction of the allyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated ether.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, typically in aqueous or organic solvents.

    Reduction: H2 gas with Pd/C catalyst, typically under mild pressure and temperature conditions.

    Substitution: Nucleophiles like NH3 or RSH, typically in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated ethers.

    Substitution: Amino or thio-substituted phenyl ethers.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.

Industry:

    Polymer Chemistry: Used in the synthesis of polymers and resins, where the allyl group can participate in polymerization reactions.

Comparison with Similar Compounds

    Allyl phenyl ether: Similar structure but without the chlorine atom on the phenyl ring.

    Allyl (2-chlorophenyl) ether: Chlorine atom at the second position on the phenyl ring.

    Allyl (4-chlorophenyl) ether: Chlorine atom at the fourth position on the phenyl ring.

Uniqueness:

  • The presence of the chlorine atom at the third position on the phenyl ring in 1-Chloro-3-(prop-2-en-1-yloxy)benzene can influence its reactivity and the types of reactions it undergoes compared to its isomers and other allyl ethers. This positional difference can affect the compound’s electronic properties and steric hindrance, leading to unique reaction pathways and products.

Properties

IUPAC Name

1-chloro-3-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISNNCAILKGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.